(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
Description
Properties
IUPAC Name |
(3R)-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557569 | |
| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67843-72-5 | |
| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-(phenylmethoxycarbonylamino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Protection of the Amino Group
- Starting Material: The synthesis begins with the enantiomerically pure (R)-3-amino butanoic acid or its derivatives.
- Reagents: Benzyl chloroformate (Cbz-Cl) is used as the protecting agent.
- Base: Sodium bicarbonate or sodium carbonate is commonly employed to maintain a mildly basic pH.
- Solvent: Aqueous medium or biphasic aqueous-organic systems (e.g., water/ethyl acetate).
- Conditions: The reaction is typically performed at 0–25 °C to control the rate and selectivity.
- Mechanism: The amino group nucleophilically attacks the electrophilic carbonyl carbon of Cbz-Cl, forming the carbamate linkage and releasing HCl, which is neutralized by the base.
Purification
- After completion, the reaction mixture is extracted with organic solvents such as ethyl acetate.
- The crude product is purified by recrystallization or column chromatography to achieve high purity (>95%).
- Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
Alternative Synthetic Routes
- Esterification followed by Protection: In some protocols, the carboxylic acid group is first esterified (e.g., methyl ester formation using methanol and acid catalyst), followed by amino group protection with Cbz-Cl. This route allows for further synthetic manipulations on the ester intermediate before hydrolysis back to the acid.
- Solid-Phase Synthesis: For peptide-related applications, solid-phase synthesis methods incorporate Cbz-protected amino acids, including (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, facilitating automated peptide chain assembly.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Benzyl chloroformate, NaHCO3, aqueous media | Temperature: 0–25 °C; pH control critical |
| Esterification (optional) | Methanol, H2SO4 or HCl catalyst | For methyl ester intermediate |
| Purification | Recrystallization or silica gel chromatography | Solvent systems: ethyl acetate/hexane 3:7 ratio |
| Monitoring | TLC, HPLC, NMR | Purity >95% required |
- The crystal structure of this compound reveals a stretched trans conformation of the butyric acid group with the benzyloxycarbonyl group attached perpendicularly at the β-position. The phenyl ring of the Cbz group is twisted relative to the carbamate plane, with a dihedral angle of approximately 56.6°.
- The compound exhibits a melting point of 104–106 °C and is soluble in organic solvents such as methanol, ethanol, and chloroform.
- Purity and stereochemical integrity are confirmed by NMR spectroscopy, showing characteristic aromatic proton signals (δ 7.3–7.5 ppm) and signals corresponding to the β-position protons (δ 4.1–4.3 ppm).
- HPLC analysis using C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA) is standard for purity assessment, with >95% purity required for biological applications.
- Mass spectrometry (ESI-MS) confirms the molecular ion peak consistent with the molecular weight of 237.25 g/mol.
- Industrial synthesis follows similar reaction schemes but employs larger batch reactors or continuous flow systems to improve efficiency and reproducibility.
- Automated systems and in-line monitoring optimize reaction times and yields.
- Purification at scale involves crystallization and chromatographic techniques adapted for bulk processing to maintain product quality.
| Preparation Step | Methodology | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Amino group protection | Reaction with benzyl chloroformate | Base: NaHCO3; Temp: 0–25 °C | Formation of Cbz-protected amino acid |
| Optional esterification | Acid-catalyzed esterification with MeOH | Acid catalyst; reflux conditions | Methyl ester intermediate |
| Purification | Recrystallization or chromatography | Solvent systems vary | High purity (>95%) product |
| Analytical characterization | NMR, HPLC, MS | Standard conditions | Confirmation of structure and purity |
The preparation of this compound is well-established, relying primarily on the selective protection of the amino group of the corresponding amino acid with benzyl chloroformate under mild basic conditions. The process is adaptable from laboratory to industrial scale, with purification and analytical methods ensuring high purity and stereochemical fidelity. The compound’s structural features and protective group chemistry make it a valuable intermediate in peptide synthesis and related organic chemistry applications.
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, primary amines, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(((Benzyloxy)carbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino group during chemical synthesis. Additionally, the compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
Steric and Electronic Effects: The dimethyl variant (CAS 70874-05-4) exhibits greater steric hindrance at C2, which may limit its reactivity in coupling reactions compared to the linear backbone of the parent compound . The Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6) incorporates a fluorenylmethyloxycarbonyl (Fmoc) group, which requires milder deprotection conditions (e.g., piperidine) compared to the Cbz group (deprotected via hydrogenolysis) .
Backbone Flexibility: The β-amino acid structure of this compound provides conformational flexibility advantageous for designing non-natural peptides, whereas α-amino acids like N-Benzyloxycarbonyl-DL-alanine (CAS 4132-86-9) are restricted to canonical peptide geometries .
Application Specificity :
- Branched derivatives (e.g., CAS 1014644-95-1) are preferred in polymer chemistry for introducing chiral centers, while the parent compound’s linear structure suits iterative drug synthesis .
Compounds with High Structural Similarity
lists structurally related compounds with similarity scores >0.95, such as (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid (CAS 201481-37-0). These analogues often retain the Cbz or Fmoc groups but modify hydroxyl or tert-butoxy substituents, altering solubility and reactivity in SPPS .
Biological Activity
(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, often referred to as a derivative of amino acids, exhibits significant biological activity due to its unique structural features. This compound is characterized by a chiral center and the presence of a benzyloxycarbonyl group, which enhances its stability and solubility, making it a candidate for various pharmaceutical applications. This article delves into the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzyloxycarbonyl group , which serves as a protecting group for the amino functionality.
- A butanoic acid backbone , contributing to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial for understanding its potential therapeutic applications in medicinal chemistry.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties . Research indicates that compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative organisms . The compound's ability to interact with microbial enzymes may contribute to its inhibitory effects.
Influence on Metabolic Pathways
The compound has been shown to influence metabolic pathways through competitive inhibition or allosteric modulation of enzyme activity. This interaction is significant for understanding how it may alter cellular functions and metabolic processes .
Case Studies
-
Enzyme Interaction Studies :
- In studies using surface plasmon resonance and fluorescence spectroscopy, this compound demonstrated selective binding affinity towards certain enzymes involved in metabolic pathways. These findings highlight its potential role as a therapeutic agent in metabolic disorders.
- Antimicrobial Activity :
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid | Additional tert-butoxy group | Enhanced lipophilicity potentially influencing absorption |
| 3-(phenylmethoxycarbonylamino)butanoic acid | Lacks the benzyloxy group | May exhibit different solubility and reactivity |
| (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | Similar backbone with different stereochemistry | Different enantiomer affecting biological activity |
This comparison underscores the unique properties of this compound that may influence its biological activity relative to its analogs.
Q & A
Q. What strategies improve purification of this compound from complex reaction mixtures?
- Recrystallization from ethanol/water mixtures removes polar impurities.
- Reverse-phase HPLC with C18 columns resolves closely related analogs (e.g., tert-butyl derivatives in ) .
Methodological Tables
Table 1. Key Analytical Data for this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 265.31 g/mol | |
| 1H NMR (MeOH-d4) | δ 1.40 (br s, 3H), 5.0–5.15 (m, 3H) | |
| CAS Number | 67843-72-5 | |
| Chiral Purity (HPLC) | ≥98% ee (Chiralpak IA) |
Table 2. Comparative Reactivity of Protecting Groups
| Protecting Group | Cleavage Method | Stability Profile | Application Example |
|---|---|---|---|
| Cbz (Benzyloxy) | H₂/Pd-C | Sensitive to H₂O/acid | Peptide synthesis |
| Boc (tert-Butoxy) | TFA/CH₂Cl₂ | Acid-labile | Solid-phase chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
